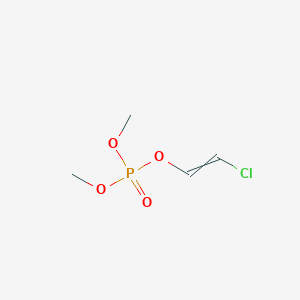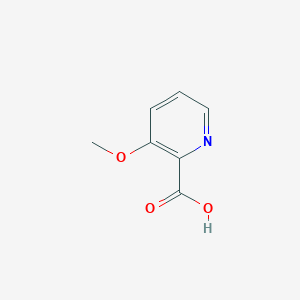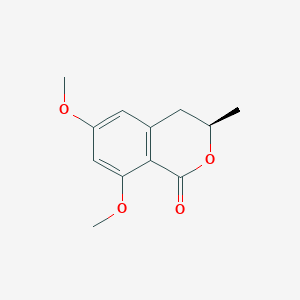
3-chloro-N-(4-chlorophenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(4-chlorophenyl)aniline is an aromatic amine compound with the molecular formula C12H9Cl2N It consists of a benzene ring substituted with chlorine and an amine group, making it a derivative of aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-chlorophenyl)aniline typically involves the reaction of 4-chloronitrobenzene with 3-chloroaniline. The process can be summarized as follows:
Nitration: 4-Chloronitrobenzene is prepared by nitrating chlorobenzene using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: The nitro group in 4-chloronitrobenzene is reduced to an amine group using a reducing agent such as iron powder and hydrochloric acid, yielding 4-chloroaniline.
Coupling Reaction: 4-Chloroaniline is then reacted with 3-chlorobenzoyl chloride in the presence of a base like pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Reduction: Large-scale nitration and reduction processes are employed to produce 4-chloroaniline.
Coupling Reaction in Reactors: The coupling reaction is carried out in industrial reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-chlorophenyl)aniline undergoes various chemical reactions, including:
Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to a nitro group or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like chlorine, nitric acid, and sulfuric acid are used under controlled conditions.
Nucleophilic Substitution: Nucleophiles such as hydroxide ions or amines are used in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like iron powder are commonly used.
Major Products Formed
Halogenation: Formation of polyhalogenated derivatives.
Nitration: Formation of nitro derivatives.
Reduction: Formation of various amine derivatives.
Scientific Research Applications
3-chloro-N-(4-chlorophenyl)aniline has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Material Science: Used in the synthesis of polymers and advanced materials.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-chlorophenyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: Similar structure but lacks the additional chlorine substitution on the benzene ring.
3-Chloroaniline: Similar structure but lacks the 4-chlorophenyl substitution.
4-Chloro-N-methylbenzenamine: Similar structure with a methyl group instead of a hydrogen atom on the amine group.
Uniqueness
3-chloro-N-(4-chlorophenyl)aniline is unique due to its dual chlorine substitutions, which can influence its reactivity and interactions with other molecules. This structural feature makes it a valuable intermediate in organic synthesis and potential pharmaceutical applications.
Properties
CAS No. |
15979-79-0 |
|---|---|
Molecular Formula |
C12H9Cl2N |
Molecular Weight |
238.11 g/mol |
IUPAC Name |
3-chloro-N-(4-chlorophenyl)aniline |
InChI |
InChI=1S/C12H9Cl2N/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8,15H |
InChI Key |
WLXUZUUNMIBZSY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=CC=C(C=C2)Cl |
| 15979-79-0 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B98517.png)

